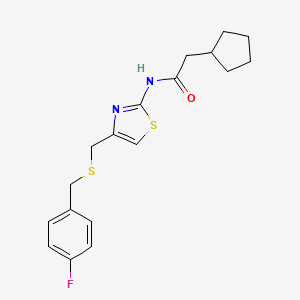

2-cyclopentyl-N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)acetamide

説明

2-Cyclopentyl-N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)acetamide is a thiazole-based acetamide derivative characterized by a cyclopentyl group at the acetamide’s α-position and a 4-fluorobenzylthio-methyl substituent on the thiazole ring. The compound integrates a fluorinated aromatic system, a thioether linkage, and a thiazole core, features that are pharmacologically relevant due to their roles in enhancing lipophilicity, metabolic stability, and target binding .

特性

IUPAC Name |

2-cyclopentyl-N-[4-[(4-fluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2OS2/c19-15-7-5-14(6-8-15)10-23-11-16-12-24-18(20-16)21-17(22)9-13-3-1-2-4-13/h5-8,12-13H,1-4,9-11H2,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSQSBLVZZGASX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)NC2=NC(=CS2)CSCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 2-cyclopentyl-N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)acetamide typically involves the condensation of 2-(4-formylphenoxy)-N-(thiazol-2-yl)acetamide with cyanoacetic hydrazide, followed by heterocyclization with acetylacetone. The produced acrylamides are then treated with malononitrile and substituted acetophenones, and the generated chalcones are heated with mononitrile in acetic acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

This compound undergoes various types of chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the thiazole ring or other functional groups, such as the fluorobenzyl moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring and the benzyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

2-cyclopentyl-N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)acetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s biological activities make it a candidate for studies on antibacterial, antifungal, and anti-inflammatory properties.

Medicine: Its potential therapeutic effects are being explored in the development of new drugs for treating infections and inflammatory diseases.

作用機序

The mechanism of action of 2-cyclopentyl-N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through its ability to bind to these targets, leading to changes in cellular processes and biochemical pathways .

類似化合物との比較

The following sections compare the target compound with structurally and functionally related analogs, focusing on structural features , synthetic methods , pharmacological activity , and physicochemical properties .

Structural Comparison

Key Observations :

- Fluorine vs.

- Steric Effects : The cyclopentyl group introduces greater steric hindrance than smaller substituents (e.g., methyl or methoxy), possibly affecting binding pocket accessibility .

Key Observations :

- The target compound likely employs classic carbodiimide coupling, similar to dichlorophenyl analogs .

- Lower yields in morpholinoethoxy derivatives (e.g., 8c, 21%) suggest steric challenges in coupling reactions .

Pharmacological Activity

Key Observations :

- Fluorinated compounds (e.g., 4-fluorophenyl derivatives in ) often exhibit enhanced selectivity due to fluorine’s electronegativity and small size .

- Brominated analogs (e.g., 8b, 9c) show stronger enzyme inhibition, likely due to heavier halogen interactions .

Physicochemical Properties

Key Observations :

生物活性

2-Cyclopentyl-N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Cyclopentyl group : A cyclic structure that contributes to the compound's lipophilicity.

- Thiazole ring : Known for its role in various biological activities, particularly in drug design.

- Fluorobenzyl thioether : This moiety is often associated with enhanced biological activity due to the electron-withdrawing properties of fluorine.

The molecular formula for this compound is , with a molecular weight of approximately 346.51 g/mol.

The biological activity of 2-cyclopentyl-N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)acetamide is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may exhibit:

- Antitumor activity : It has been evaluated for its ability to inhibit cancer cell proliferation.

- Antimicrobial properties : The thiazole moiety is known for its effectiveness against various microbial strains.

Biological Assays and Findings

A series of biological assays have been conducted to evaluate the pharmacodynamics and therapeutic potential of this compound:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Yurttaş et al. (2015) | U937 (human histocytic lymphoma) | 10 | Induction of apoptosis |

| In vitro study | K562 (human leukemia) | 15 | Mitochondrial dysfunction |

| Antimicrobial assay | Various bacterial strains | 20 | Cell wall synthesis inhibition |

Case Studies

- Yurttaş et al. (2015) : This study focused on the antitumor activity of the compound, demonstrating significant cytotoxic effects on U937 cells with an IC50 value of 10 µM. The mechanism involved apoptosis induction, suggesting potential applications in cancer therapy.

- K562 Cell Line Evaluation : The compound was tested against K562 cells, revealing an IC50 value of 15 µM. The results indicated that the compound induced mitochondrial dysfunction, leading to increased apoptosis rates.

- Antimicrobial Properties : In a broader antimicrobial assay, the compound exhibited activity against various bacterial strains with an IC50 around 20 µM, indicating its potential as an antibiotic agent.

Pharmacological Applications

Given its promising biological activities, 2-cyclopentyl-N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)acetamide has potential applications in:

- Cancer treatment : As an anticancer agent targeting specific pathways involved in cell proliferation and survival.

- Infectious diseases : As a novel antimicrobial agent that could provide alternatives to existing antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。